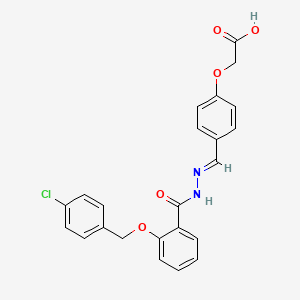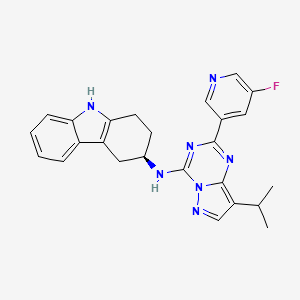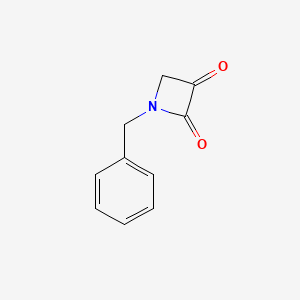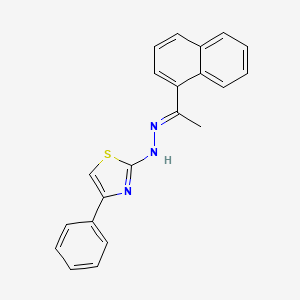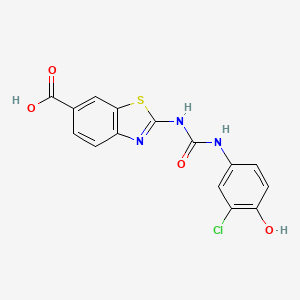
17|A-Hsd10-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17|A-Hsd10-IN-2 is a compound that targets the enzyme 17-beta-hydroxysteroid dehydrogenase type 10 (17β-HSD10). This enzyme plays a crucial role in various metabolic pathways, including the metabolism of neurosteroids, sex steroids, and branched-chain fatty acids. It is also involved in mitochondrial tRNA maturation and is a component of the mitochondrial ribonuclease P complex .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17|A-Hsd10-IN-2 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used for quality control .
Análisis De Reacciones Químicas
Types of Reactions
17|A-Hsd10-IN-2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols .
Aplicaciones Científicas De Investigación
17|A-Hsd10-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of 17β-HSD10 and its role in metabolic pathways.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mecanismo De Acción
17|A-Hsd10-IN-2 exerts its effects by inhibiting the enzymatic activity of 17β-HSD10. This inhibition disrupts the metabolism of neurosteroids and sex steroids, leading to alterations in mitochondrial function and cellular metabolism. The compound binds to the active site of the enzyme, preventing the conversion of substrates and thereby modulating various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Frentizole: An inhibitor of 17β-HSD10 with potential therapeutic applications in Alzheimer’s disease.
Riluzole: Another inhibitor of 17β-HSD10, known for its neuroprotective properties.
Uniqueness
17|A-Hsd10-IN-2 is unique in its high specificity and potency as an inhibitor of 17β-HSD10. Unlike other inhibitors, it has shown promising results in preclinical studies for its potential to modulate mitochondrial function and improve outcomes in neurodegenerative diseases .
Propiedades
Fórmula molecular |
C15H10ClN3O4S |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
2-[(3-chloro-4-hydroxyphenyl)carbamoylamino]-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C15H10ClN3O4S/c16-9-6-8(2-4-11(9)20)17-14(23)19-15-18-10-3-1-7(13(21)22)5-12(10)24-15/h1-6,20H,(H,21,22)(H2,17,18,19,23) |
Clave InChI |
MLYXMALTIGQLLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)SC(=N2)NC(=O)NC3=CC(=C(C=C3)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11937234.png)

![N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide](/img/structure/B11937239.png)


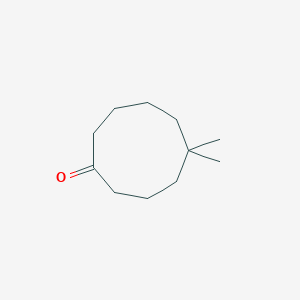
![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)

![methyl (1R,9R,11S,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B11937274.png)
